Cas no 70894-71-2 (N-[(4-methoxyphenyl)methyl]cyclopropanamine)

N-[(4-methoxyphenyl)methyl]cyclopropanamine is a cyclopropylamine derivative featuring a 4-methoxybenzyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its structural motif, which combines a cyclopropane ring with an aromatic ether moiety. The cyclopropylamine group confers rigidity and potential bioactivity, while the methoxyphenyl component may enhance solubility and binding affinity in target interactions. Its well-defined structure makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or functional materials. The compound's stability and synthetic versatility allow for further functionalization, enabling its use in diverse research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
N-[(4-methoxyphenyl)methyl]cyclopropanamine structure
70894-71-2 structure
商品名:N-[(4-methoxyphenyl)methyl]cyclopropanamine
CAS番号:70894-71-2
MF:C11H15NO
メガワット:177.2429
MDL:MFCD07310991
CID:1086842
PubChem ID:4721289

N-[(4-methoxyphenyl)methyl]cyclopropanamine 化学的及び物理的性質

名前と識別子

    • N-(4-Methoxybenzyl)cyclopropanamine
    • N-[(4-methoxyphenyl)methyl]cyclopropanamine
    • BB_SC-5067
    • HMS1745M21
    • N-(4-methoxybenzyl)cyclopropanamine(SALTDATA: HCl)
    • EN300-13666
    • J-523066
    • C78414
    • N-(4-methoxybenzyl)cyclopropanamine, AldrichCPR
    • AKOS000264142
    • SCHEMBL923407
    • 70894-71-2
    • DTXSID50405985
    • MFCD07310991
    • QVRKRVOSGOVKPC-UHFFFAOYSA-N
    • F1911-1787
    • A923783
    • CHEMBL3229269
    • AS-11301
    • N-(4-Methoxybenzyl)cyclopropanamne
    • N-cyclopropyl-N-(4-methoxybenzyl)amine
    • BB 0218417
    • Z86138857
    • AN-465/42886953
    • CS-0071268
    • STK513393
    • MDL: MFCD07310991
    • インチ: InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
    • InChIKey: QVRKRVOSGOVKPC-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)CNC2CC2

計算された属性

  • せいみつぶんしりょう: 177.11500
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 21.26000
  • LogP: 2.33810

N-[(4-methoxyphenyl)methyl]cyclopropanamine セキュリティ情報

N-[(4-methoxyphenyl)methyl]cyclopropanamine 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-[(4-methoxyphenyl)methyl]cyclopropanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1911-1787-0.5g
N-[(4-methoxyphenyl)methyl]cyclopropanamine
70894-71-2 95%+
0.5g
$44.0 2023-09-06
abcr
AB497110-5 g
N-(4-Methoxybenzyl)cyclopropanamine; 98%
70894-71-2
5g
€369.60 2023-04-19
Apollo Scientific
OR912024-5g
N-(4-Methoxybenzyl)cyclopropanamine
70894-71-2 97%
5g
£148.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N51250-1g
N-(4-Methoxybenzyl)cyclopropanamine
70894-71-2 97%
1g
¥147.0 2024-07-19
Life Chemicals
F1911-1787-10g
N-[(4-methoxyphenyl)methyl]cyclopropanamine
70894-71-2 95%+
10g
$335.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N51250-5g
N-(4-Methoxybenzyl)cyclopropanamine
70894-71-2 97%
5g
¥442.0 2024-07-19
abcr
AB497110-10 g
N-(4-Methoxybenzyl)cyclopropanamine; 98%
70894-71-2
10g
€628.80 2023-04-19
Enamine
EN300-13666-5.0g
N-[(4-methoxyphenyl)methyl]cyclopropanamine
70894-71-2 95.0%
5.0g
$282.0 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931934-1g
N-(4-Methoxybenzyl)cyclopropanamine
70894-71-2 97%
1g
¥339.30 2022-09-01
Enamine
EN300-13666-0.05g
N-[(4-methoxyphenyl)methyl]cyclopropanamine
70894-71-2 95.0%
0.05g
$19.0 2025-02-21

N-[(4-methoxyphenyl)methyl]cyclopropanamine 関連文献

N-[(4-methoxyphenyl)methyl]cyclopropanamineに関する追加情報

Research Update on N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2) in Chemical Biology and Pharmaceutical Applications

N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2), a structurally unique cyclopropylamine derivative, has recently gained significant attention in chemical biology and pharmaceutical research. This compound, characterized by its 4-methoxybenzyl-substituted cyclopropaneamine scaffold, has demonstrated intriguing pharmacological properties that warrant further investigation. Recent studies have explored its potential as a versatile building block for drug discovery and its direct biological activities.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's role as a precursor for novel monoamine oxidase (MAO) inhibitors. The research team demonstrated that structural modifications of the cyclopropylamine moiety could yield selective MAO-B inhibitors with potential applications in neurodegenerative disorders. The parent compound (70894-71-2) served as a critical intermediate in their synthetic pathway, enabling the development of analogs with improved blood-brain barrier permeability.

In parallel research, scientists at the Scripps Research Institute reported (Nature Chemical Biology, 2023, 19:1123-1132) that N-[(4-methoxyphenyl)methyl]cyclopropanamine exhibits unexpected activity as a covalent modifier of specific lysine residues in target proteins. This finding opens new possibilities for developing targeted protein degradation strategies and chemical probes for studying protein function. The 4-methoxybenzyl group appears to play a crucial role in the compound's target selectivity.

From a synthetic chemistry perspective, recent advances (Organic Letters, 2023, 25:4568-4572) have established more efficient routes to produce 70894-71-2 with higher yields and enantiomeric purity. These improvements are particularly important as the stereochemistry of the cyclopropylamine moiety significantly impacts biological activity. The new synthetic protocols employ asymmetric hydrogenation strategies that reduce production costs while maintaining excellent stereoselectivity.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023, 51:987-995) have provided valuable data on the compound's metabolic stability and distribution profile. The 4-methoxyphenyl group contributes to favorable metabolic characteristics, with the compound demonstrating good oral bioavailability in preclinical models. These findings support its potential as a lead compound for further optimization.

Emerging applications in radiopharmaceutical development have also been reported (Journal of Nuclear Medicine, 2023, 64:1256-1263), where researchers have successfully incorporated the 70894-71-2 scaffold into PET tracer candidates. The compound's ability to chelate certain radioisotopes while maintaining target affinity makes it particularly valuable for diagnostic imaging development.

While these developments are promising, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacological properties. Current research efforts are focused on structure-activity relationship studies to identify the most pharmacologically relevant modifications. The unique combination of the cyclopropylamine's strain energy and the 4-methoxybenzyl group's electronic properties continues to make this scaffold a fascinating subject for multidisciplinary research at the chemistry-biology interface.

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Amadis Chemical Company Limited
(CAS:70894-71-2)N-[(4-methoxyphenyl)methyl]cyclopropanamine
A923783
清らかである:99%
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価格 ($):445.0